molecular formula C12H6Br2S B8248333 2,7-Dibromodibenzo[b,d]thiophene

2,7-Dibromodibenzo[b,d]thiophene

Cat. No.: B8248333
M. Wt: 342.05 g/mol
InChI Key: BRILIJVXWYFLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dibromodibenzo[b,d]thiophene is a brominated derivative of dibenzothiophene, a heterocyclic aromatic compound containing sulfur. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions on the dibenzothiophene ring. It is commonly used as a building block in organic synthesis, particularly in the development of materials for electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dibromodibenzo[b,d]thiophene can be synthesized through the bromination of dibenzothiophene. The reaction typically involves the use of bromine (Br2) in a solvent such as chloroform (CHCl3). The dibenzothiophene is dissolved in chloroform, and bromine is added dropwise to the solution. The reaction mixture is then stirred at room temperature until the reaction is complete. The product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromodibenzo[b,d]thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents (RMgX) or organolithium reagents (RLi).

    Oxidation Reactions: The sulfur atom in the dibenzothiophene ring can be oxidized to form sulfoxides or sulfones.

Major Products Formed:

Scientific Research Applications

2,7-Dibromodibenzo[b,d]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dibromodibenzo[b,d]thiophene in its applications primarily involves its role as a building block in the synthesis of larger, more complex moleculesThe sulfur atom in the dibenzothiophene ring contributes to the compound’s ability to participate in π-conjugation, enhancing the electronic interactions within the material .

Comparison with Similar Compounds

    2,8-Dibromodibenzo[b,d]thiophene: Another brominated derivative of dibenzothiophene, differing only in the positions of the bromine atoms.

    3,7-Dibromodibenzo[b,d]thiophene: Similar in structure but with bromine atoms at the 3 and 7 positions.

Uniqueness: The unique positioning of the bromine atoms in 2,7-Dibromodibenzo[b,d]thiophene allows for specific electronic interactions and steric effects that can influence the properties of the resulting materials. This makes it a valuable compound in the design and synthesis of advanced materials for electronic applications.

Properties

IUPAC Name

2,7-dibromodibenzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2S/c13-7-2-4-11-10(5-7)9-3-1-8(14)6-12(9)15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRILIJVXWYFLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.